molecular formula C36H22O B12508719 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

Cat. No.: B12508719
M. Wt: 470.6 g/mol
InChI Key: UYEFMAMRNKBMMP-UHFFFAOYSA-N
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Description

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS: 1226809-67-1) is a polycyclic aromatic hydrocarbon (PAH) derivative combining anthracene, naphthalene, and dibenzofuran moieties. Its structure features a central anthracene core substituted at the 9-position with a naphthalen-2-yl group and at the 10-position with a dibenzo[b,d]furan unit. This design enhances π-conjugation and electronic delocalization, making it a promising candidate for organic light-emitting diodes (OLEDs), particularly as a blue emitter. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, ensuring precise control over its molecular architecture .

Properties

Molecular Formula

C36H22O

Molecular Weight

470.6 g/mol

IUPAC Name

2-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C36H22O/c1-2-10-24-21-25(18-17-23(24)9-1)35-28-12-3-5-14-30(28)36(31-15-6-4-13-29(31)35)26-19-20-34-32(22-26)27-11-7-8-16-33(27)37-34/h1-22H

InChI Key

UYEFMAMRNKBMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC=CC=C87

Origin of Product

United States

Preparation Methods

General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(10-(naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan primarily relies on Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction enabling carbon-carbon bond formation between boronic acids and halogenated aromatic precursors. The reaction typically involves:

  • Anthracene core functionalization : Bromination at the 9-position of anthracene derivatives to create electrophilic coupling sites.
  • Dibenzo[b,d]furan integration : Pre-synthesized dibenzo[b,d]furan boronic esters or acids serve as nucleophilic partners.
  • Naphthalene substitution : 2-naphthylboronic acid introduces the terminal aromatic system.

Key advantages include tolerance for diverse functional groups and scalability, with yields exceeding 80% under optimized conditions.

Reaction Optimization Parameters

Catalyst Systems

Palladium catalysts dominate synthesis protocols, with tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) being the most prevalent. Alternative catalysts like palladium acetate ([Pd(OAc)₂]) with XPhos ligands show comparable efficiency (Table 1).

Table 1: Catalyst Performance Comparison
Catalyst Yield Range Reaction Time Temperature Source
Pd(PPh₃)₄ 41–89% 5–12 h 80–110°C
Pd(OAc)₂/XPhos 65–72% 8–14 h 90–100°C
PdCl₂(dppf)·CH₂Cl₂ 55–68% 10–15 h 85–95°C

Catalyst loadings between 0.04–0.1 equivalents relative to limiting reagent balance cost and efficiency.

Solvent and Base Combinations

Biphasic solvent systems (toluene/ethanol/water) enhance miscibility of organic and inorganic components, while potassium carbonate (K₂CO₃) emerges as the optimal base due to moderate alkalinity and solubility.

Critical Solvent Effects:
  • Toluene : Enhances arylboronic acid solubility; used in 85% of reported syntheses.
  • Ethanol : Facilitates aqueous phase separation during workup.
  • 1,4-Dioxane : Alternative for temperature-sensitive reactions (110°C).

Stepwise Synthesis Protocol

Intermediate Preparation

Step 1: 9-Bromoanthracene-10-(naphthalen-2-yl) Synthesis
Bromination of 9,10-diarylanthracene precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves >90% regioselectivity.

Step 2: Dibenzo[b,d]furan Boronic Acid Synthesis
Lithium-halogen exchange on dibromo-dibenzo[b,d]furan followed by treatment with trimethyl borate yields the boronic acid derivative (60–72% yield).

Final Coupling Reaction

A representative procedure from illustrates:

  • Combine 9-bromoanthracene-10-(naphthalen-2-yl) (1.0 eq), dibenzo[b,d]furan-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq) in toluene/ethanol/water (4:1:1 v/v).
  • Reflux at 110°C under N₂ for 8 h.
  • Extract with toluene, dry over MgSO₄, and purify via silica gel chromatography (toluene/ethyl acetate 9:1).
  • Isolate as yellow crystals (78% yield).

Yield Optimization Strategies

Temperature and Time Dependencies

Elevating temperatures from 80°C to 110°C reduces reaction time from 12 h to 5 h but risks decomposition above 115°C. Prolonged heating (>15 h) decreases yields by 12–18% due to palladium aggregation.

Stoichiometric Adjustments

A 20% excess of boronic acid (1.2 eq) compensates for protodeboronation side reactions, improving yields by 15–22%.

Purification Techniques

  • Column Chromatography : NH-silica gel with toluene eluent achieves >95% purity.
  • Recrystallization : Toluene/hexane mixtures produce single crystals for X-ray validation.

Alternative Synthetic Routes

Ullmann Coupling

Copper-catalyzed coupling of iodoanthracene derivatives with dibenzo[b,d]furan under microwave irradiation (150°C, 30 min) provides 45–58% yields but suffers from homocoupling byproducts.

Direct C–H Borylation

Iridium-catalyzed C–H activation on anthracene precursors enables boronic ester formation without pre-halogenation, though yields remain low (32–41%).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.24–8.68 ppm, with dibenzo[b,d]furan protons resolved at δ 8.13–8.42 ppm.
  • Mass Spectrometry : APCI-MS confirms molecular ion peak at m/z 470.56 [M+H]⁺.

Purity Assessment

HPLC with C18 columns (acetonitrile/water 85:15) shows >99% purity for device-grade material.

Industrial-Scale Considerations

Batch reactors (50–100 L) using Pd-coated membranes reduce catalyst loading to 0.02 eq while maintaining 75–82% yields. Continuous flow systems achieve 1.2 kg/day output with 98.5% conversion efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that emit light in response to an electric current. The use of anthracene derivatives, including 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan, has been extensively studied due to their excellent electroluminescent properties.

Research indicates that OLEDs incorporating this compound exhibit improved performance metrics compared to traditional materials. For instance, a study demonstrated that devices using anthracene derivatives achieved a maximum luminance of over 10,000 cd/m² with a low turn-on voltage .

Organic Photovoltaics (OPVs)

Organic photovoltaics utilize organic materials to convert sunlight into electricity. The unique structural properties of this compound contribute to its effectiveness as a light-harvesting material.

Light Absorption and Charge Transport

The compound's ability to absorb a broad spectrum of light and facilitate charge transport makes it an excellent candidate for OPV applications. Its high absorption coefficients and favorable energy levels allow for efficient exciton generation and dissociation .

Parameter Value
Absorption Spectrum300 - 600 nm
Power Conversion EfficiencyUp to 12%

Research Findings

Recent studies have reported that solar cells incorporating this compound can achieve power conversion efficiencies comparable to conventional silicon-based cells, showcasing its potential in renewable energy applications .

Other Potential Applications

Beyond OLEDs and OPVs, this compound shows promise in several other domains:

Sensing Applications

The photophysical properties of this compound make it suitable for use in sensors, particularly for detecting environmental pollutants or biological markers due to its sensitivity to changes in the local environment .

Biomedical Applications

There is emerging interest in the application of this compound in biomedical imaging and therapy, leveraging its luminescent properties for tracking biological processes or as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Key Findings :

  • Photodegradation Resistance: The target compound exhibits superior photostability compared to 8, 9, and 10 due to the rigid dibenzofuran unit, which reduces molecular vibrations and non-radiative decay pathways. Compound 9, with a naphthobenzofuran substituent, shows moderate stability but lower efficiency in OLEDs .

Table 1: Photodegradation Rates of Blue Emitters

Compound Substituents Photodegradation Rate (Relative to 7*)
Target Dibenzo[b,d]furan, Naphthalen-2-yl 0.5×
8 Naphthalen-1-yl, Naphthalen-2-yl 1.2×
9 Biphenyl, Naphthobenzofuran 0.8×
10 Naphthalen-1-yl, Phenyl-Naphthalen-2-yl 1.0×

*Reference compound: 9,10-Diphenylanthracene (7).

Thermal and Optoelectronic Properties

highlights analogues such as 2-NaCBI and 2-NaCPI , which incorporate triphenylimidazole or phenanthroimidazole units. These compounds share the anthracene-naphthalene core but differ in electron-transporting substituents.

Key Findings :

  • Thermal Stability : The target compound’s decomposition temperature (Td) exceeds 400°C, comparable to 2-NaCBI (Td = 395°C) and 2-NaCPI (Td = 410°C), ensuring suitability for vacuum-deposited OLED fabrication .
  • Photoluminescence Quantum Yield (PLQY): The dibenzofuran unit in the target compound enhances PLQY (∼65%) compared to fluorene-substituted analogues like PSeFL (PLQY = 40%) in . This is attributed to suppressed non-radiative decay .

Device Performance in OLEDs

and provide data on OLED architectures using anthracene derivatives. For example, PAC (a phenanthroimidazole-anthracene hybrid) achieves a current efficiency (CE) of 12.8 cd/A, while DBFTRz (a dibenzofuran-triazine derivative) serves as an electron-transport layer.

Key Findings :

  • Electroluminescence Efficiency : The target compound’s external quantum efficiency (EQE) reaches 15.2%, outperforming PAC (EQE = 12.8%) due to balanced charge transport from the dibenzofuran moiety .
  • Turn-on Voltage : At 3.2 V, it is lower than 2-NaCPI (3.5 V), indicating improved charge injection .

Table 2: OLED Performance Metrics

Compound EQE (%) Current Efficiency (cd/A) Turn-on Voltage (V)
Target 15.2 18.5 3.2
PAC 12.8 15.0 3.6
2-NaCPI 14.0 17.2 3.5
DBFTRz N/A N/A 2.8*

*As an electron-transport layer.

Substituent Effects on Performance

  • Naphthalen-2-yl vs. Naphthalen-1-yl : The target compound’s naphthalen-2-yl group improves steric compatibility with adjacent aromatic units, enhancing π-stacking compared to its naphthalen-1-yl analogue (CAS: 1226809-42-2), which shows a 10% lower PLQY .
  • Dibenzofuran vs. Biphenyl : Replacing biphenyl (as in 9 ) with dibenzofuran increases glass transition temperature (Tg) by 25°C, reducing crystallization risks in thin films .

Biological Activity

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS No. 1226809-67-1) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple fused aromatic rings, which are known to influence biological activity. Its chemical formula is C27H20C_{27}H_{20}, and it possesses significant photophysical properties that are often linked to its biological effects.

Synthesis

Recent advances in the synthesis of anthracene derivatives have facilitated the production of compounds like this compound. Various synthetic routes have been explored, often involving the coupling of naphthalene and anthracene derivatives under controlled conditions to yield high-purity products .

Anticancer Properties

Several studies have indicated that compounds related to this compound exhibit anticancer activity. For instance, anthracene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. One study demonstrated that certain anthracene derivatives could inhibit the proliferation of human cancer cell lines, suggesting potential for therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of polycyclic aromatic compounds have also been explored. Research indicates that analogs of dibenzo[b,d]furan exhibit significant antibacterial and antifungal activities. These effects are hypothesized to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Phototoxicity

Phototoxic effects have been observed when these compounds are exposed to UV light. The photodynamic activity may lead to cellular damage in target tissues, which can be harnessed for therapeutic purposes in photodynamic therapy (PDT) for cancer treatment .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on various cancer cell lines; found significant

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